molecular formula C36H19ClN6O12Ru-4 B11927600 2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride

2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride

Cat. No.: B11927600
M. Wt: 864.1 g/mol
InChI Key: GINOQULVKVCOFM-UHFFFAOYSA-H
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Description

2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride is a complex chemical compound that features a ruthenium ion coordinated with pyridine carboxylate ligands. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride typically involves the coordination of ruthenium with pyridine carboxylate ligands. The reaction conditions often require a controlled environment with specific solvents such as acetone or methanol. The process involves heating the reactants to a temperature above 250°C to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities to meet industrial demands. The use of advanced equipment and technology helps in maintaining the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of ruthenium.

    Reduction: Reduction reactions can convert the compound to lower oxidation states.

    Substitution: The pyridine carboxylate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation states of ruthenium, while substitution reactions can yield new complexes with different ligands .

Scientific Research Applications

2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride involves its interaction with molecular targets such as DNA, proteins, and enzymes. The ruthenium ion can form coordination complexes with these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Tris(4,4’-dicarboxylicacid-2,2’-bipyridyl)ruthenium(II)dichloride: This compound features similar pyridine carboxylate ligands but with a different coordination environment.

    Ruthenate(4-), tris[2,2’-bipyridine]-4,4’-dicarboxylato(2-)-N1,N1’]-, hydrogen chloride: Another similar compound with a different ligand arrangement.

Uniqueness

2-(4-Carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride is unique due to its specific ligand coordination and the resulting chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C36H19ClN6O12Ru-4

Molecular Weight

864.1 g/mol

IUPAC Name

2-(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;hydron;ruthenium(2+);chloride

InChI

InChI=1S/3C12H8N2O4.ClH.Ru/c3*15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;;/h3*1-6H,(H,15,16)(H,17,18);1H;/q;;;;+2/p-6

InChI Key

GINOQULVKVCOFM-UHFFFAOYSA-H

Canonical SMILES

[H+].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].C1=CN=C(C=C1C(=O)[O-])C2=NC=CC(=C2)C(=O)[O-].[Cl-].[Ru+2]

Origin of Product

United States

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